3-(Azepan-1-yl)-6-chloroquinazolin-4(3H)-one
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Overview
Description
3-(Azepan-1-yl)-6-chloroquinazolin-4(3H)-one is a heterocyclic compound that features a quinazolinone core structure substituted with an azepane ring and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-1-yl)-6-chloroquinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Azepane Substitution: The azepane ring can be introduced through nucleophilic substitution reactions, where the amine group of azepane reacts with the quinazolinone derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and environmentally friendly reagents.
Chemical Reactions Analysis
Types of Reactions
3-(Azepan-1-yl)-6-chloroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
3-(Azepan-1-yl)-6-chloroquinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-(Azepan-1-yl)-6-chloroquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring and the chlorine atom contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloroquinazolin-4(3H)-one: Lacks the azepane ring, which may result in different biological activity and chemical properties.
3-(Piperidin-1-yl)-6-chloroquinazolin-4(3H)-one: Similar structure but with a piperidine ring instead of an azepane ring, leading to variations in its biological activity.
Uniqueness
3-(Azepan-1-yl)-6-chloroquinazolin-4(3H)-one is unique due to the presence of the azepane ring, which can influence its pharmacokinetic properties and binding interactions. This structural feature may enhance its potential as a therapeutic agent compared to similar compounds.
Biological Activity
3-(Azepan-1-yl)-6-chloroquinazolin-4(3H)-one is a compound belonging to the quinazolinone class, recognized for its diverse biological activities. The compound features a chloro substituent at the 6-position and an azepan-1-yl group at the 3-position, which contribute to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
The molecular formula of this compound is C13H14ClN3O, with an average molecular weight of approximately 277.75 g/mol. Its structure allows for various chemical interactions, particularly with biological targets involved in cancer progression.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit bromodomain and extra-terminal (BET) proteins, which are implicated in various cancers, including leukemia and solid tumors. This inhibition can lead to increased apoptosis in cancer cells characterized by overexpression of oncogenes such as c-myc and n-myc .
The proposed mechanism involves the binding of the compound to BET proteins, altering their function and promoting cell death in cancerous cells. Preliminary molecular docking studies suggest that this compound effectively interacts with specific amino acid residues in the bromodomain, leading to a disruption of protein-protein interactions essential for tumor growth .
Structure-Activity Relationship (SAR)
The biological activity of quinazolinone derivatives is often influenced by their structural modifications. For instance, variations in the substituents on the quinazolinone core can significantly alter their potency against different cancer cell lines.
Comparative Analysis
A study evaluating various quinazolinone derivatives found that modifications at the 6-position and variations in side chains can enhance cytotoxicity against human breast cancer cells . The following table summarizes some key findings from SAR studies:
Compound | Structure | IC50 (µM) | Target |
---|---|---|---|
Compound 2i | Quinazolinone derivative | 0.173 ± 0.012 | CDK2 |
Compound 3i | Quinazolinone derivative | 0.079 ± 0.015 | HER2 |
Compound A3 | Quinazolinone-thiazole hybrid | 10 (PC3), 10 (MCF7), 12 (HT29) | Various |
Case Studies
Several case studies have highlighted the effectiveness of quinazolinone derivatives in preclinical models:
- Cytotoxicity Assays : In vitro assays demonstrated that compounds derived from quinazolinones exhibited potent cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). For example, compound A3 showed significant inhibition across all tested cell lines with IC50 values ranging from 10 µM to 12 µM .
- Synergistic Effects : Some studies explored the synergistic potential of quinazolinones when combined with existing chemotherapy agents. For instance, a derivative was found to synergize with piperacillin-tazobactam against methicillin-resistant Staphylococcus aureus (MRSA), indicating broader antimicrobial properties alongside anticancer effects .
Properties
CAS No. |
89804-97-7 |
---|---|
Molecular Formula |
C14H16ClN3O |
Molecular Weight |
277.75 g/mol |
IUPAC Name |
3-(azepan-1-yl)-6-chloroquinazolin-4-one |
InChI |
InChI=1S/C14H16ClN3O/c15-11-5-6-13-12(9-11)14(19)18(10-16-13)17-7-3-1-2-4-8-17/h5-6,9-10H,1-4,7-8H2 |
InChI Key |
ZGUKXODIJAKXPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)N2C=NC3=C(C2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
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